![molecular formula C17H16N2O B11851688 7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole](/img/structure/B11851688.png)
7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a benzo[d]oxazole ring fused with a 1,2,3,4-tetrahydroisoquinoline moiety, which is further substituted with a methyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrahydroisoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, tert-butyl hydroperoxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the tetrahydroisoquinoline moiety.
科学的研究の応用
7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the proliferation of cancer cells or interact with neurotransmitter receptors in the brain . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structural motif present in various natural products and therapeutic lead compounds.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its biological activities and used in medicinal chemistry.
Thalicarpine: A natural aporphine benzylisoquinoline vinca alkaloid with antineoplastic activity.
Uniqueness
7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole is unique due to its specific structural features, which combine the benzo[d]oxazole ring with the tetrahydroisoquinoline moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C17H16N2O |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
7-(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C17H16N2O/c1-19-9-12-5-2-3-6-13(12)15(10-19)14-7-4-8-16-17(14)20-11-18-16/h2-8,11,15H,9-10H2,1H3 |
InChIキー |
QXDLEOITUBTEKH-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C2=CC=CC=C2C1)C3=C4C(=CC=C3)N=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



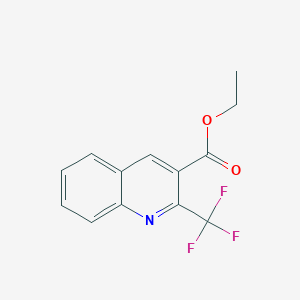
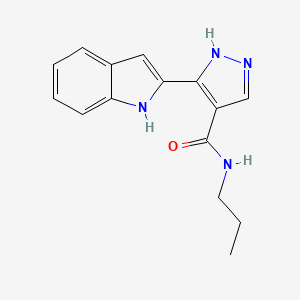
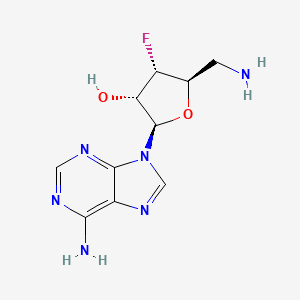
![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)


![Ethyl 6-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11851630.png)


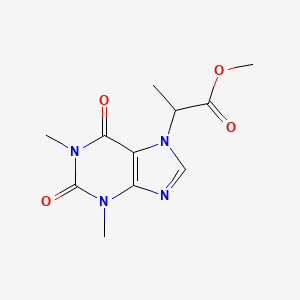
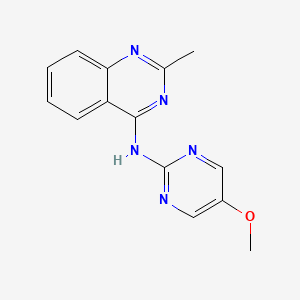
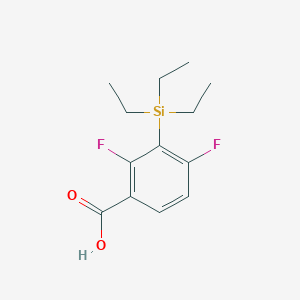
![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)
